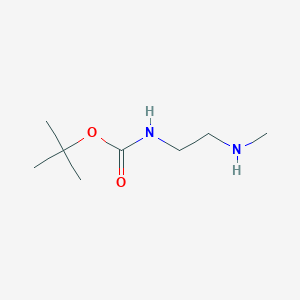







|
REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][CH2:10]OS(C)(=O)=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH3:16][NH2:17]>C1COCC1>[C:1]([NH:8][CH2:9][CH2:10][NH:17][CH3:16])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]
|


|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)NCCOS(=O)(=O)C
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
EtOAc-hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
42.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
(while stirring) at 40-45° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
capped
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
WAIT
|
|
Details
|
at RT for overnight (use safety shield)
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
consumption of 32 and formation of a new product (Rf 33=0.38
|
|
Type
|
TEMPERATURE
|
|
Details
|
TLC plate was heated first for 5 min
|
|
Duration
|
5 min
|
|
Type
|
CUSTOM
|
|
Details
|
to remove Et3N
|
|
Type
|
TEMPERATURE
|
|
Details
|
by heating with 3% (w/v) ninhydrin solution in EtOH)
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated to an oil
|
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography (40 g SiO2 column Isco.; 40 mL/min, Column equilibrated with EtOAc, eluted with 1:1 MeOH-DCM+1% Et3N (v/v). 18 mL-fractions collected; fractions 13-19 had pure product)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)NCCNC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.79 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |